N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE
Description
N-(3-Difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide is a sulfonamide derivative characterized by a benzamide core substituted with a difluoromethanesulfonyl group at the 3-position of the phenyl ring and a morpholine-4-sulfonyl group at the 4-position.
Properties
IUPAC Name |
N-[3-(difluoromethylsulfonyl)phenyl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O6S2/c19-18(20)29(24,25)16-3-1-2-14(12-16)21-17(23)13-4-6-15(7-5-13)30(26,27)22-8-10-28-11-9-22/h1-7,12,18H,8-11H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICBRHWSSKWXSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-DIFLUOROMETHANESULFONYLPHENYL)-4-(MORPHOLINE-4-SULFONYL)BENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the Sulfonyl Groups: The sulfonyl groups can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl groups.
Reduction: Reduction reactions could target the benzamide or sulfonyl groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Biological Studies: Could be used in studies to understand its interaction with biological molecules.
Industry
Chemical Manufacturing: Applications in the synthesis of other complex organic molecules.
Polymer Science: Potential use in the development of new polymers with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to a desired therapeutic effect.
Comparison with Similar Compounds
Target Compound :
- Molecular Formula: C₁₉H₁₈F₂N₂O₆S₂ (inferred from synonyms in ).
- Key Substituents :
- Difluoromethanesulfonyl group (electron-withdrawing, enhances metabolic stability).
- Morpholine-4-sulfonyl group (improves solubility and pharmacokinetics).
- Potential Applications: Likely enzyme inhibition (e.g., carbonic anhydrase, kinases) due to sulfonamide pharmacophore .
Analog 1 : 4-Chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide ()
- Molecular Formula : C₁₉H₁₇ClF₂N₂O₆S₂.
- Key Differences : Chlorine atom at the 4-position of the benzamide ring.
- Implications: Chlorine increases molecular weight (454.9 g/mol vs. ~438.5 g/mol for non-chlorinated analog) and may enhance lipophilicity or binding affinity in hydrophobic enzyme pockets .
Analog 2 : N-[4-[(6-Methoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide ()
- Molecular Formula : C₂₃H₂₄N₆O₇S₂.
- Key Differences : Methoxypyrimidinyl sulfamoyl group replaces the difluoromethanesulfonyl-phenyl moiety.
Analog 3 : 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()
- Molecular Formula : C₁₇H₁₇N₃O₅S₂.
- Key Differences : Oxazole sulfamoyl group and methylbenzenesulfonamide core.
- Implications : Oxazole’s aromaticity may enhance π-π stacking interactions in enzyme active sites, but lack of fluorine reduces metabolic stability .
Physicochemical and Pharmacokinetic Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-(3-Difluoromethanesulfonylphenyl)-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 386.42 g/mol
The presence of difluoromethanesulfonyl and morpholine sulfonyl groups suggests a potential for diverse interactions with biological targets.
Research indicates that compounds with sulfonamide and morpholine moieties often interact with various biological pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes, including carbonic anhydrases and proteases, which play critical roles in cellular processes.
- Ion Channel Modulation : Morpholine derivatives are known to affect ion channels, particularly potassium channels, which are crucial in neuronal signaling.
Anticancer Activity
A study investigating the anticancer properties of related sulfonamide compounds demonstrated that they exhibit significant cytotoxic effects on various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 10.3 | Inhibition of proliferation |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
Neuroprotective Effects
In a rat model of neurodegeneration, morpholine derivatives demonstrated neuroprotective effects by modulating potassium channels, leading to reduced neuronal death during ischemic events. The compound's ability to stabilize membrane potential may contribute to this effect.
Case Studies
-
Case Study on Potassium Channel Modulation :
- A study published in Neuroscience Letters showed that a morpholine derivative improved outcomes in models of migraine by acting as a KCNQ2 potassium channel opener. The compound reduced the frequency of cortical spreading depression, indicating potential therapeutic applications for migraine and other neurological disorders .
-
Antitumor Activity Evaluation :
- In vitro studies highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways. A notable increase in caspase-3 activity was observed in treated cells compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
